![molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0](/img/structure/B131701.png)
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
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Description
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C17H16O3 . It is found in various organisms including Alpinia blepharocalyx and Gmelina asiatica .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group attached to a prop-2-enoate moiety . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.307 Da . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Photoredox-Catalyzed Cascade Annulation
This compound has been used in photoredox-catalyzed cascade annulation . This process involves the reaction of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. The result is the synthesis of benzothiophenes and benzoselenophenes . This reaction occurs at ambient temperature and yields moderate to good results .
Synthesis of Diterpenoid Alkaloids
The compound has been used in the synthesis of diterpenoid alkaloids . Researchers have used an oxidative dearomatization/Diels-Alder cycloaddition reaction as a key strategy to construct six different types of diterpenoid alkaloids and their corresponding skeletons . This has led to the total synthesis of six natural product molecules .
Plant Chemical Defense
Diterpenoid compounds, like the one , have been found to play a role in plant chemical defense . They can undergo controlled hydroxylation to provide chemical defense for plants without causing self-toxicity .
Anti-Inflammatory Properties
Diterpenoid alkaloids, which can be synthesized using this compound, have been found to exhibit significant anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Analgesic Properties
In addition to their anti-inflammatory properties, diterpenoid alkaloids also have analgesic properties . This means they could potentially be used in the development of new pain relief medications .
Anticancer Properties
Diterpenoid alkaloids have also been found to exhibit anticancer properties . This suggests that they could potentially be used in the development of new cancer treatments .
properties
IUPAC Name |
methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOAFLYGJKNOAR-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420692 |
Source
|
Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
CAS RN |
84184-51-0 |
Source
|
Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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